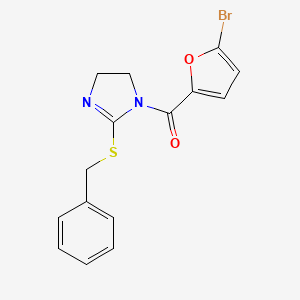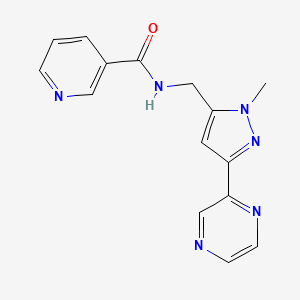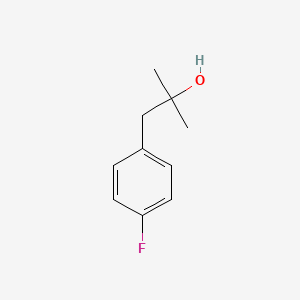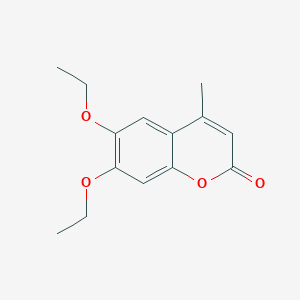
6,7-Diethoxy-4-methylcoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Diethoxy-4-methylcoumarin: is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This compound is particularly noted for its use as a fluorogenic substrate, making it valuable in biochemical research and analytical chemistry .
Wissenschaftliche Forschungsanwendungen
6,7-Diethoxy-4-methylcoumarin has a wide range of applications in scientific research:
Safety and Hazards
According to the safety data sheet, if inhaled or ingested, or if it comes into contact with skin or eyes, it is recommended to move the person into fresh air, give artificial respiration if not breathing, wash off with soap and plenty of water, flush eyes with water, or rinse mouth with water . It is not classified as a hazardous substance or mixture .
Zukünftige Richtungen
Coumarin derivatives have attracted the attention of many research groups due to their good biological activity and application value in fluorescent probes . Therefore, future research may focus on exploring new synthetic routes to coumarin derivatives, investigating their biological properties, and optimizing their synthesis conditions for industrial production .
Wirkmechanismus
Target of Action
The primary targets of 6,7-Diethoxy-4-methylcoumarin are macrophages . Macrophages are immune cells known for their roles in inflammatory responses . They are activated by cytokines secreted by immune cells and various other stimuli, resulting in the production of pro-inflammatory cytokines and inflammatory factors .
Mode of Action
This compound interacts with its targets by inhibiting the expression of pro-inflammatory mediators in macrophages . It downregulates the expression of nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophages .
Biochemical Pathways
The compound affects the Mitogen-Activated Protein Kinase (MAPK) pathway and the activity and expression of nuclear transcription factor kappa-B (NF-κB) . It inhibits LPS-induced phosphorylation of extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinase (JNK), and p38 . Additionally, it attenuates LPS-induced NF-κB activation via the inhibition of IκB-α phosphorylation .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in NO levels and PGE2 expression without inducing cytotoxicity . It also decreases the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-6 (IL-6), in a dose-dependent manner .
Biochemische Analyse
Biochemical Properties
6,7-Diethoxy-4-methylcoumarin plays a significant role in various biochemical reactions. It is primarily used as a fluorogenic substrate for dealkylase enzymes, which catalyze the removal of alkyl groups from organic molecules. This interaction is crucial for studying the cytochrome P450 enzyme system, which is involved in the metabolism of drugs and other xenobiotics . The compound’s fluorescence properties allow researchers to monitor these enzymatic reactions in real-time, providing valuable insights into enzyme kinetics and function.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can impact gene expression and cellular metabolism. For instance, it can induce the expression of antioxidant genes, thereby enhancing the cell’s ability to counteract oxidative stress . Additionally, its fluorescent properties make it a useful tool for imaging studies, allowing researchers to visualize cellular processes and interactions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for dealkylase enzymes, which catalyze the cleavage of its ethoxy groups. This enzymatic reaction results in the release of fluorescent products, which can be detected and quantified. The compound’s ability to interact with cytochrome P450 enzymes highlights its role in modulating enzyme activity and influencing metabolic pathways . Furthermore, this compound can affect gene expression by altering the activity of transcription factors involved in oxidative stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its fluorescence can degrade upon prolonged exposure to light and air. Studies have shown that this compound maintains its activity for extended periods when stored properly, making it suitable for long-term experiments . Researchers must account for potential degradation when designing experiments to ensure accurate and reproducible results.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance cellular antioxidant defenses and improve metabolic function. At higher doses, it may exhibit toxic effects, such as inducing oxidative stress and disrupting cellular homeostasis . These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes while minimizing adverse effects. Animal studies have provided valuable insights into the compound’s pharmacokinetics and safety profile, guiding its use in biomedical research.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. It interacts with cytochrome P450 enzymes, which catalyze its dealkylation and subsequent conversion into fluorescent products. This interaction is crucial for studying the metabolism of drugs and other foreign compounds in the body . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in oxidative stress responses and energy metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. The compound may also interact with specific transporters and binding proteins that facilitate its uptake and distribution . Understanding these transport mechanisms is essential for optimizing the compound’s use in imaging and biochemical assays.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can localize to specific organelles, such as mitochondria and the endoplasmic reticulum, where it exerts its effects on cellular metabolism and signaling pathways . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments, enhancing its utility in studying organelle-specific processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diethoxy-4-methylcoumarin typically involves the reaction of 4-methylcoumarin with ethylating agents under controlled conditions. One common method includes the use of ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the ethylation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the ethylation process while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 6,7-Diethoxy-4-methylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of halogens, nitro groups, or other functional groups.
Vergleich Mit ähnlichen Verbindungen
6,7-Dihydroxy-4-methylcoumarin: Known for its antioxidant and anti-inflammatory properties.
6,7-Dimethoxy-4-methylcoumarin: Used in similar applications as 6,7-Diethoxy-4-methylcoumarin but with different solubility and fluorescence characteristics.
Uniqueness: this compound is unique due to its specific ethoxy groups at the 6 and 7 positions, which enhance its solubility in organic solvents and its fluorescence properties. This makes it particularly valuable in applications requiring high sensitivity and specificity .
Eigenschaften
IUPAC Name |
6,7-diethoxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-4-16-12-7-10-9(3)6-14(15)18-11(10)8-13(12)17-5-2/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVALWPRSDDHKIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=CC(=O)O2)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
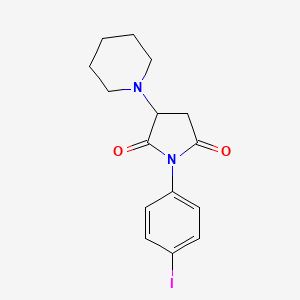
![Tert-butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B2988387.png)

![7-Methyl-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2988389.png)
![2-((4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2988392.png)
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2988393.png)
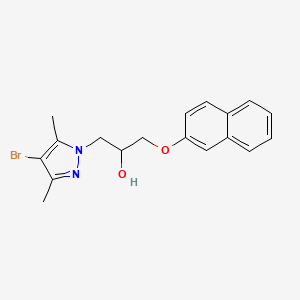
![(3-Amino-5-((3,4-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2988395.png)
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2988396.png)
![ethyl 3-[(E)-furan-2-ylmethylideneamino]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2988397.png)
